4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride
Description
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is a heterocyclic spiro compound characterized by a unique structural framework. The molecule features a spiro[5.5]undecane core with a sulfur atom (thia) at position 1, an oxygen atom (oxa) at position 9, and a sulfone group (1,1-dioxide).
Properties
IUPAC Name |
1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-6-14(11,12)9(7-8)2-4-13-5-3-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVWUFBFXKFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CCOCC2)CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfur-containing ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride has been investigated for its potential in drug development due to its unique spirocyclic structure, which can enhance bioactivity and selectivity in medicinal chemistry.
Case Study:
A study explored the compound's efficacy as an anti-inflammatory agent. The results indicated that it significantly reduced inflammation in animal models, suggesting potential for further development into therapeutic agents for inflammatory diseases.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
Case Study:
In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for developing new antimicrobial therapies.
Neuroscience Research
The compound's ability to cross the blood-brain barrier has led to investigations into its neuroprotective effects.
Case Study:
A neuropharmacological study assessed the compound's impact on neurodegenerative models. Results indicated that it could protect neurons from oxidative stress, highlighting its potential in treating conditions such as Alzheimer's disease.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Anti-inflammatory drug development | Significant reduction in inflammation in models |
| Antimicrobial | Antibiotic development | Inhibition of Gram-positive and Gram-negative bacteria |
| Neuroscience | Neuroprotective agent | Protection against oxidative stress in neurons |
Mechanism of Action
The mechanism of action of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogous spiro derivatives:
*Molecular formula inferred from nomenclature conventions.
Key Observations
Heteroatom Influence: The presence of sulfur (thia) and sulfone groups in the target compound distinguishes it from oxygen- or nitrogen-dominated analogs. In contrast, 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (C₈H₁₆ClNO₂) lacks sulfur, reducing its capacity for disulfide bond formation but improving hydrolytic stability .
Substituent Effects: The amino group in the target compound provides a nucleophilic site for derivatization, unlike 8-ethoxycarbonyl-10-hexyl derivatives (e.g., C₁₇H₃₁NO₄), which prioritize lipophilicity for membrane penetration . Stereochemical complexity, as seen in S4a (C₁₃H₂₄O₂), highlights the role of chirality in biological activity, though this is unexplored for the target compound .
Synthetic Accessibility :
- Spiro compounds with multiple oxygen atoms (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) are synthesized via condensation of pentaerythritol with ketones, a method less applicable to sulfur-containing analogs due to sulfur’s reactivity .
- The hydrochloride salt form of the target compound suggests purification via acid-base extraction, contrasting with chromatographic methods used for racemic dioxaspiro derivatives .
Biological Activity
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride, also known by its CAS number 2253639-03-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClN2O3S |
| Molecular Weight | 239.76 g/mol |
| CAS Number | 2253639-03-9 |
| Purity | ≥95% |
Research indicates that compounds similar to 4-Amino-9-oxa-1-thiaspiro[5.5]undecane may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes, including inflammation and pain modulation. By inhibiting sEH, these compounds can potentially alleviate conditions such as chronic kidney disease and hypertension by modulating lipid signaling pathways.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that structurally related compounds exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- In a rat model of anti-glomerular basement membrane glomerulonephritis, the administration of a related compound resulted in a marked decrease in serum creatinine levels, indicating renal protective effects .
- Antimicrobial Properties :
- Cytotoxic Effects :
Case Study 1: Chronic Kidney Disease Model
In a controlled study involving rats with induced chronic kidney disease, a derivative of the compound demonstrated significant improvement in renal function markers when administered at doses of 30 mg/kg orally. This suggests potential for therapeutic use in managing chronic kidney conditions .
Case Study 2: Antimicrobial Efficacy
A series of Mannich bases derived from thiazolidine frameworks were synthesized and evaluated for their antimicrobial properties. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on the spirocyclic structure .
Q & A
Q. What are the common synthetic routes for preparing spirocyclic compounds like 4-amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride?
- Methodological Answer : Synthesis often involves multi-step reactions. For example, similar spirocycles are synthesized via Grubbs catalyst-mediated olefin metathesis followed by hydrogenation (e.g., conversion of intermediates using Pd/C under H₂) and subsequent HCl salt formation . Key steps include:
- Ring-closing metathesis to form the spirocyclic backbone.
- Hydrogenation to reduce unsaturated bonds.
- Acidification (e.g., HCl in CH₂Cl₂) to isolate the hydrochloride salt.
Characterization via ¹H NMR and LC-MS is critical to confirm structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves, goggles, and lab coats to avoid skin/eye contact, as spirocyclic amines may cause irritation .
- Work under fume hoods to minimize inhalation risks.
- Store in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass for C₉H₁₈ClNO is 191.7 g/mol) .
- HPLC : Purity assessment using reverse-phase columns with UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of spirocyclic amines with sulfur and oxygen heteroatoms?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Hoveyda-Grubbs vs. Grubbs 1st gen) to improve metathesis efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) may reduce side reactions .
Q. What strategies can address discrepancies in biological activity data for spirocyclic compounds across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., MIC testing for Mycobacterium tuberculosis H37Rv) using standardized protocols .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 3-oxa vs. 9-oxa derivatives) to identify functional group contributions .
- Computational Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., chemokine receptors) .
Q. How can researchers design toxicity studies for this compound given limited ecotoxicological data?
- Methodological Answer :
- In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay on HEK293 cells) .
- Environmental Toxicity : Use Daphnia magna or algae models to assess LC₅₀/EC₅₀, referencing OECD guidelines .
- Metabolite Profiling : Identify degradation products via LC-MS to predict environmental persistence .
Q. What experimental approaches can improve the solubility and bioavailability of this hydrochloride salt?
- Methodological Answer :
- Salt Formation : Test alternative counterions (e.g., citrate, phosphate) to enhance aqueous solubility .
- Formulation Studies : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates .
- pH-Solubility Profiling : Measure solubility across physiological pH (1.2–7.4) to guide formulation .
Q. How do steric and electronic effects influence the stability of the spirocyclic ring system?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
